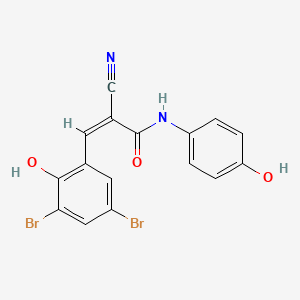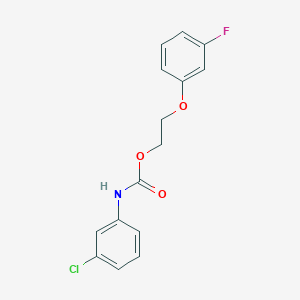
2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide, also known as DBHA, is a synthetic compound that has gained prominence in scientific research due to its unique properties. This compound is a member of the acrylamide family and has a molecular weight of 438.2 g/mol. DBHA has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. In
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is not fully understood. However, it has been proposed that 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of NF-κB and reducing the production of reactive oxygen species. 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and physiological effects:
2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide can inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is its versatility. It can be used in a wide range of experiments due to its anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is its solubility. 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is only soluble in organic solvents such as ethanol and DMSO, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide. One area of research is the investigation of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide as a potential therapeutic agent for neurodegenerative diseases. Another area of research is the study of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other compounds to enhance its anticancer properties. Additionally, the development of more soluble forms of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide could expand its use in a wider range of experiments.
Conclusion:
In conclusion, 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is a synthetic compound that has gained prominence in scientific research due to its unique properties. Its anti-inflammatory, antioxidant, and anticancer properties make it a versatile compound that has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. Further research on 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide could lead to the development of new therapeutic agents for a variety of diseases.
Métodos De Síntesis
The synthesis of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with 4-hydroxyaniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acrylonitrile to produce 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide. The purity of the compound can be increased through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro. In vivo studies have shown that 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide can inhibit tumor growth and induce apoptosis in cancer cells. 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O3/c17-11-6-9(15(22)14(18)7-11)5-10(8-19)16(23)20-12-1-3-13(21)4-2-12/h1-7,21-22H,(H,20,23)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIIETCSZOLELP-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C(=CC(=C2)Br)Br)O)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C(=CC(=C2)Br)Br)O)/C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5222647.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)
![1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5222654.png)
![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B5222661.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5222667.png)
![6-methyl-5-[5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5222676.png)
![4-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5222684.png)

![1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone]](/img/structure/B5222695.png)

![3,3'-methylenebis(6-{[4-(acetyloxy)benzoyl]amino}benzoic acid)](/img/structure/B5222712.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222721.png)